Cinchonan-3,9-diol, 6'-methoxy-, (8alpha,9R)-
Overview
Description
Cinchonan-3,9-diol, 6'-methoxy-, (8alpha,9R)- is a derivative of cinchona alkaloids, compounds known for their significant roles in organic synthesis and catalysis. These alkaloids have been explored extensively for their utility in stereoselective functionalization of carbonyl compounds and are pivotal in the development of chiral catalysts for asymmetric synthesis.
Synthesis Analysis
Primary amines derived from 9-amino(9-deoxy)epi cinchona alkaloids are synthesized via one-pot procedures or more scalable methods involving Mitsunobu reaction, reduction, and hydrolysis steps. These methods enable the generation of bifunctional aminocatalysts from quinine and quinidine derivatives, highlighting the adaptability and efficiency of cinchona alkaloid modification for synthetic applications (Cassani et al., 2013).
Molecular Structure Analysis
The molecular structure of cinchona alkaloid derivatives is critical for their catalytic activity. For instance, the conformation of these molecules can significantly influence their effectiveness as ligands in catalytic processes, such as the asymmetric dihydroxylation of olefins. Detailed structural analyses, including X-ray crystallography, have provided insights into the conformations and interactions that underpin their catalytic mechanisms (Lewiński et al., 1995).
Chemical Reactions and Properties
Cinchona alkaloids and their derivatives serve as potent organocatalysts and ligands for various asymmetric syntheses. They are instrumental in reactions like the stereoselective functionalization of carbonyl compounds, dihydroxylation of olefins, and Michael-type addition reactions. The ability to modify cinchona alkaloids expands their utility in asymmetric catalysis, enabling the synthesis of a wide range of enantioenriched products with high selectivity (Tian et al., 2004).
Physical Properties Analysis
The physical properties of cinchona alkaloid derivatives, such as melting points and specific optical rotations, are characterized to assess their purity and suitability for use as catalysts. These properties are crucial for understanding the behavior of these compounds in various reaction conditions and for optimizing their performance in catalytic processes.
Chemical Properties Analysis
The chemical properties of cinchona alkaloid derivatives, including their reactivity and interaction with other molecules, are fundamental to their role as catalysts. Investigations into the mechanisms of action for these compounds reveal how they facilitate asymmetric synthesis. For example, the introduction of amino groups into cinchona alkaloids has been shown to significantly improve their catalytic performance in stereoselective reactions, underscoring the importance of chemical modifications in enhancing the utility of these natural products (Peng et al., 2014).
Scientific Research Applications
Crystal Structure Analysis
- 6'-Methoxy-(8α,9R)-cinchonan-9-ol-3-carboxylic acid ethyl ester exhibits a closed conformation, contrasting the open conformation of quinine, with no hydrogen bonding involving the N atom of the quinuclidine moiety (Lewiński, Nitek, Oleksyn, & Stec, 1995).
Organocatalysis Applications
- 6'-Methoxy-(8S,9R)-cinchonan-9-yl N-tert-butoxycarbonyl-2-pyrrolidinecarboxylate, an asymmetric organocatalyst, is used for asymmetric α-bromination of acyl chlorides (Peraino & Kerrigan, 2013).
Antiarrhythmic Activity
- 6'-Hydroxycinchonine [8R,9S)-cinchonan-6',9-diol] synthesized by demethylating quinidine shows equivalent antiarrhythmic potencies to quinidine but with less acute toxicity (Small, Rosenberg, Nwangwu, Holcslaw, & Stohs, 1979).
Material Science
- Homochiral 1D zinc-quitenine coordination polymers demonstrate high dielectric constants and strong second-harmonic-generation responses, indicating potential in electronic material applications (Tang, Huang, Song, Chan, & Xiong, 2006).
Enantioselective Reactions
- Cinchona alkaloids, including derivatives of 6'-methoxy-(8α,9R)-cinchonan-9-ol, are effective in catalyzing enantioselective reactions, such as Michael additions and Friedel-Crafts aminations, demonstrating their utility in asymmetric synthesis (Brandes, Niess, Bella, Prieto, Overgaard, & Jørgensen, 2006).
Pharmacokinetics and Pharmacodynamics
- LNC-834, structurally related to quinidine and derived from cinchona alkaloids, affects the pharmacokinetics and pharmacodynamics of warfarin, demonstrating interactions between these compounds and the importance in drug interaction studies (Trenk, Möhrke, Warth, & Jähnchen, 1993).
properties
IUPAC Name |
(3S,4S,6S)-3-ethenyl-6-[(R)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-3-20(24)12-22-9-7-13(20)10-18(22)19(23)15-6-8-21-17-5-4-14(25-2)11-16(15)17/h3-6,8,11,13,18-19,23-24H,1,7,9-10,12H2,2H3/t13-,18-,19+,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRUJCFCZKMFMB-YGHPHNMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4(C=C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@]4(C=C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901316798 | |
Record name | 3-Hydroxyquinine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901316798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cinchonan-3,9-diol, 6'-methoxy-, (8alpha,9R)- | |
CAS RN |
78549-61-8 | |
Record name | 3-Hydroxyquinine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78549-61-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxyquinine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078549618 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxyquinine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901316798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-HYDROXYQUININE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D7695509M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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